4-[(3-Methoxyazetidin-1-yl)methyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[(3-Methoxyazetidin-1-yl)methyl]quinoline” is a chemical compound that contains an azetidine ring and a quinoline ring. Azetidine is a four-membered heterocyclic ring with one nitrogen atom, and quinoline is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring .
Scientific Research Applications
Antibacterial and Antimicrobial Activity
Quinoline derivatives have been studied extensively for their potential antibacterial and antimicrobial properties. For example, novel 8-hydroxy quinoline-based derivatives were synthesized and shown to possess anti-inflammatory, analgesic, and antimicrobial activities, with some compounds demonstrating significant inhibition against gram-negative microorganisms compared to standard drugs like Ampicillin (Alam et al., 2011). Similarly, azetidinyl-quinolines and thiazolidinylquinolines were synthesized and found to exhibit promising antibacterial activity against various bacterial strains (Sharma & Saxena, 2014).
Luminescent Materials and Crystal Growth
Quinoline-triazoles have been prepared and used as model compounds to explore the relationship between lattice hydrogen-bonding interaction and crystal growth direction. These compounds showed significant thermal stability and luminescent properties, making them suitable for material science applications (Bai, Young, & Hor, 2017).
Anticancer Activities
Quinoline derivatives have also been identified as potential anticancer agents. For instance, quinolin-4-yl-1,2,3-triazoles carrying amides, sulphonamides, and amidopiperazines were synthesized and evaluated for their antimycobacterial activity, showing potential as lead molecules for further investigation in cancer research (Thomas et al., 2011). Moreover, a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed with anticancer activity in mind, demonstrating significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
Corrosion Inhibitors
Quinoline and its derivatives have been highlighted as effective anticorrosive materials. Their ability to form stable chelating complexes with surface metallic atoms makes them suitable for use as corrosion inhibitors, offering a green alternative to traditional anticorrosive agents (Verma, Quraishi, & Ebenso, 2020).
Properties
IUPAC Name |
4-[(3-methoxyazetidin-1-yl)methyl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-17-12-9-16(10-12)8-11-6-7-15-14-5-3-2-4-13(11)14/h2-7,12H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWHLZFSLBDPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)CC2=CC=NC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.